tert-Butyl ethyl sulfoxide
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Overview
Description
tert-Butyl ethyl sulfoxide: is an organosulfur compound with the molecular formula C₆H₁₄OS It is characterized by the presence of a sulfoxide functional group, which consists of a sulfur atom bonded to an oxygen atom and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl ethyl sulfoxide can be synthesized through the oxidation of tert-butyl ethyl sulfide. One common method involves the use of oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically takes place under mild conditions, often at room temperature, and yields the desired sulfoxide with high selectivity .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts, such as metal complexes, can enhance the reaction rate and selectivity, making the process more economically viable .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ethyl sulfoxide undergoes various chemical reactions, including:
Substitution: The sulfoxide can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: tert-Butyl ethyl sulfide.
Substitution: Various sulfinic acid amides, sulfinic acid esters, and new sulfoxides.
Scientific Research Applications
tert-Butyl ethyl sulfoxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl ethyl sulfoxide involves its ability to undergo oxidation and reduction reactions. The sulfoxide group can be activated using reagents like N-bromosuccinimide under acidic conditions, leading to the formation of reactive intermediates. These intermediates can then react with various nucleophiles, resulting in the formation of new sulfoxides, sulfinic acid amides, and sulfinic acid esters . The molecular targets and pathways involved in these reactions are primarily centered around the sulfur atom and its interactions with other functional groups.
Comparison with Similar Compounds
- tert-Butyl methyl sulfoxide
- tert-Butyl phenyl sulfoxide
- Di-tert-butyl sulfoxide
Comparison: tert-Butyl ethyl sulfoxide is unique due to its specific combination of tert-butyl and ethyl groups attached to the sulfoxide functional group. This structure imparts distinct chemical properties, such as its reactivity and stability, which differ from other similar compounds. For example, tert-butyl methyl sulfoxide may exhibit different reactivity patterns due to the presence of a methyl group instead of an ethyl group .
Properties
CAS No. |
25432-20-6 |
---|---|
Molecular Formula |
C6H14OS |
Molecular Weight |
134.24 g/mol |
IUPAC Name |
2-ethylsulfinyl-2-methylpropane |
InChI |
InChI=1S/C6H14OS/c1-5-8(7)6(2,3)4/h5H2,1-4H3 |
InChI Key |
ZKLRFDSRTGARJM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)C(C)(C)C |
Origin of Product |
United States |
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